molecular formula C10H14N2 B8772465 1-Methyl-1,2,3,4-tetrahydroquinolin-8-amine

1-Methyl-1,2,3,4-tetrahydroquinolin-8-amine

Cat. No.: B8772465
M. Wt: 162.23 g/mol
InChI Key: VJEBUWIOOXEPJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methyl-1,2,3,4-tetrahydroquinolin-8-amine is a useful research compound. Its molecular formula is C10H14N2 and its molecular weight is 162.23 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H14N2

Molecular Weight

162.23 g/mol

IUPAC Name

1-methyl-3,4-dihydro-2H-quinolin-8-amine

InChI

InChI=1S/C10H14N2/c1-12-7-3-5-8-4-2-6-9(11)10(8)12/h2,4,6H,3,5,7,11H2,1H3

InChI Key

VJEBUWIOOXEPJG-UHFFFAOYSA-N

Canonical SMILES

CN1CCCC2=C1C(=CC=C2)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

Anhydrous HCl (gas) was bubbled through a stirred solution of 1-methyl-8-(N-tert-butoxycarbonylamino)-1,2,3,4-tetrahydroquinoline (0.83 g, 3.16 mmol) in methanol (30 mL), at room temperature, for 10 minutes. The resultant solution was stirred at room temperature for 1 hour then concentrated under reduced pressure. The residue was partitioned between CH2Cl2 (50 mL) and aqueous NaOH (10 N, 10 mL). The phases were separated and the aqueous phase was extracted with CH2Cl2 (3×10 mL). The combined organic extracts were dried (Na2SO4) and concentrated to afford 0.468 g (88%) of 1-methyl-8-amino-1,2,3,4-tetrahydroquinoline as a white solid. 1H NMR (CDCl3) δ 1.83–1.91 (m, 2H), 2.69 (s, 3H), 2.78 (t, 2H, J=6.6 Hz), 3.07–3.11 (m, 2H), 3.84 (br s, 2H, NH2), 6.52 (d, 1H, J=7.5 Hz), 6.56 (d, 1H, J=7.5 Hz), 6.81 (dd, 1H, J=7.5, 7.5 Hz).
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1-methyl-8-(N-tert-butoxycarbonylamino)-1,2,3,4-tetrahydroquinoline
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0.83 g
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Reaction Step One
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30 mL
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Reaction Step One
[Compound]
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